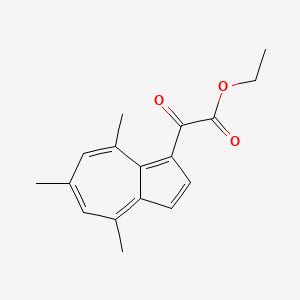
6-O-α-D-Galactopyranosyl-D-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-α-D-Galactopyranosyl-D-mannose is a disaccharide composed of a galactose and a mannose unit. It is a type of galactomannan, which is a polysaccharide consisting of mannose and galactose. This compound is found in various natural sources, including plant cell walls, and plays a significant role in the structural integrity and function of these biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-α-D-Galactopyranosyl-D-mannose typically involves the glycosylation of D-mannose with D-galactose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a galactose moiety to the mannose unit. Chemical synthesis may involve the use of protecting groups to selectively activate the hydroxyl groups on the sugar molecules, followed by glycosylation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification of galactomannans from natural sources such as guar gum or locust bean gum. These natural polysaccharides are hydrolyzed to release the disaccharide units, which are then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-O-α-D-Galactopyranosyl-D-mannose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce sugar alcohols.
Scientific Research Applications
6-O-α-D-Galactopyranosyl-D-mannose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and is used in studies of cell wall structure and function.
Industry: It is used in the food industry as a thickening agent and stabilizer, and in the paper industry for improving paper quality.
Mechanism of Action
The mechanism of action of 6-O-α-D-Galactopyranosyl-D-mannose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by β-mannanase and β-galactosidase to release mannose and galactose, which are then utilized in various metabolic pathways. The compound may also interact with cell surface receptors, influencing cell signaling and adhesion processes.
Comparison with Similar Compounds
Similar Compounds
6-O-β-D-Galactopyranosyl-D-mannose: Similar in structure but with a different glycosidic linkage.
6-O-α-D-Galactopyranosyl-D-glucose: Contains glucose instead of mannose.
6-O-α-D-Galactopyranosyl-D-fructose: Contains fructose instead of mannose.
Uniqueness
6-O-α-D-Galactopyranosyl-D-mannose is unique due to its specific glycosidic linkage and the combination of galactose and mannose units. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
17296-19-4 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
AYRXSINWFIIFAE-KVOYSHJESA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


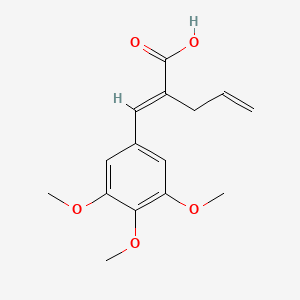
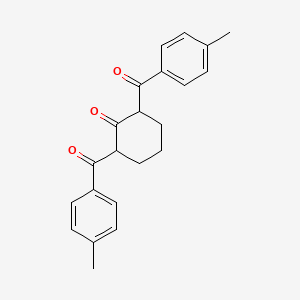
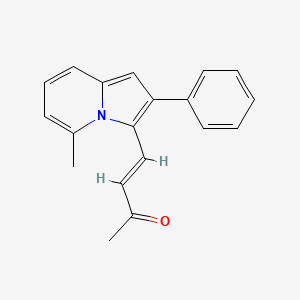
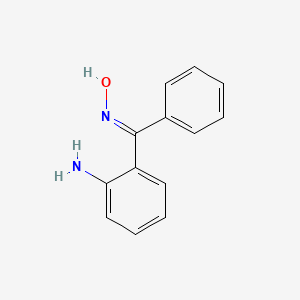
![9-Nitropyrido[1,2-a]quinolinium](/img/structure/B1174241.png)
